molecular formula C8H9NO2 B131843 2-(6-Methylpyridin-2-yl)acetic acid CAS No. 92917-49-2

2-(6-Methylpyridin-2-yl)acetic acid

Cat. No.: B131843
CAS No.: 92917-49-2
M. Wt: 151.16 g/mol
InChI Key: UDZGMJHDNLXBQP-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and an acetic acid moiety at the 2-position

Mechanism of Action

Mode of Action

The mode of action of 6-Methyl-2-pyridineacetic acid is also not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions may induce conformational changes in the target molecules, altering their function .

Biochemical Pathways

The specific biochemical pathways affected by 6-Methyl-2-pyridineacetic acid are currently unknown. Given its structural similarity to pyridine carboxylic acids, it may potentially affect similar pathways .

Pharmacokinetics

It is known that the compound is a weak acid and is soluble in water and organic solvents such as alcohol and ether . This suggests that it may be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be elucidated.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Methyl-2-pyridineacetic acid. For instance, as a weak acid, its ionization state and thus its reactivity may be influenced by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid. This reaction typically occurs under basic conditions, often using sodium hydroxide as a base, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-3-yl)acetic acid
  • 2-(6-Methylpyridin-4-yl)acetic acid
  • 2-(6-Methylpyridin-5-yl)acetic acid

Uniqueness

2-(6-Methylpyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZGMJHDNLXBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623090
Record name (6-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92917-49-2
Record name (6-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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